

Unraveling the Selectivity of TL13-22: A Technical Guide

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Compound of Interest		
Compound Name:	TL13-22	
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For Researchers, Scientists, and Drug Development Professionals

TL13-22 is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK), a crucial target in oncology. This technical guide provides an in-depth analysis of the selectivity profile of **TL13-22**, offering valuable insights for researchers in drug discovery and development. As the non-degrading counterpart to the PROTAC degrader TL13-12, understanding the specific binding characteristics of **TL13-22** is paramount for dissecting the cellular effects of ALK inhibition versus degradation.

Core Selectivity Profile

TL13-22 was designed as a negative control for the ALK-targeting PROTAC TL13-12, which links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon.[1][2] Consequently, **TL13-22** contains the same potent ALK inhibitor moiety but is incapable of inducing protein degradation.[1] Its primary target is ALK, against which it exhibits potent inhibitory activity with a reported IC50 of 0.54 nM.[3]

While highly selective for ALK, in-depth profiling has revealed inhibitory activity against a small number of other kinases. This off-target activity is a critical consideration for the precise interpretation of experimental results. The known inhibitory profile of **TL13-22** is summarized in the table below.



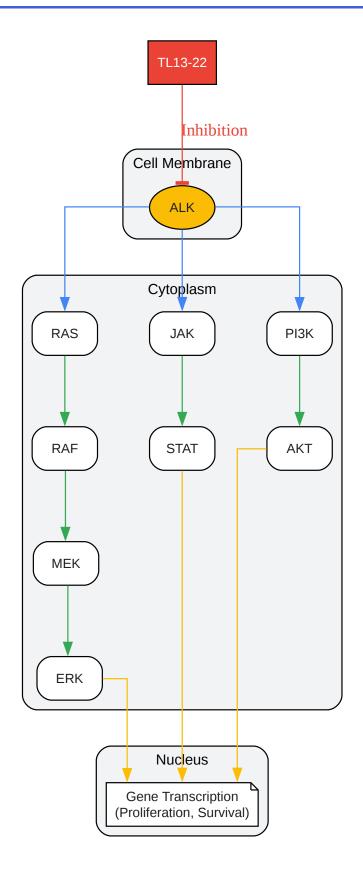
Target Kinase	IC50 (nM)
ALK	0.54
Aurora A	11.3
FER	5.74
PTK2 (FAK)	18.4
RPS6KA1 (RSK1)	65.9

Table 1: Inhibitory Profile of **TL13-22** Against a Panel of Kinases. Data sourced from MedChemExpress.[3]

Signaling Pathway Context

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives the proliferation and survival of cancer cells. The primary signaling cascades downstream of ALK include the RAS-RAF-MEK-ERK (MAPK) pathway and the JAK-STAT pathway. By inhibiting the kinase activity of ALK, **TL13-22** effectively blocks these downstream oncogenic signals.





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Caption: Simplified ALK signaling pathway and the inhibitory action of **TL13-22**.



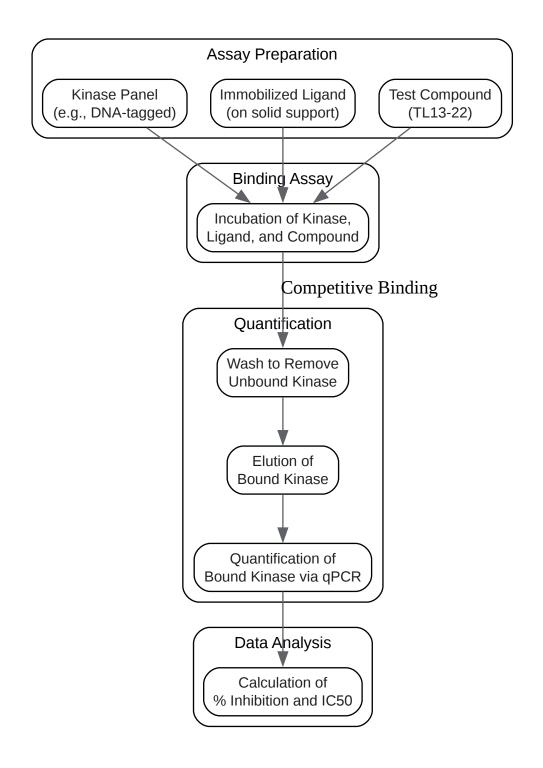
Experimental Protocols

The determination of the kinase inhibition profile of compounds like **TL13-22** typically involves high-throughput screening against a large panel of kinases. While the specific protocol for generating the data in Table 1 is not publicly detailed, a common and representative methodology is the KINOMEscan[™] assay.

Representative Experimental Workflow: KINOMEscan™

This method is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.





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Caption: Generalized workflow for a competitive binding-based kinase selectivity assay.

Methodology Steps:



- Kinase Preparation: A large panel of human kinases are expressed, often as fusion proteins tagged with DNA for later quantification.
- Ligand Immobilization: A broadly selective kinase inhibitor (ligand) is immobilized on a solid support (e.g., beads).
- Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (TL13-22) at various concentrations. TL13-22 competes with the immobilized ligand for binding to the kinases.
- Washing and Elution: Unbound kinases are washed away. The kinases that remain bound to the immobilized ligand are then eluted.
- Quantification: The amount of each eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of eluted kinase in the presence of the test compound indicates stronger binding of the compound to that kinase.
- Data Analysis: The results are typically expressed as the percentage of kinase bound to the support relative to a DMSO control. These values are then used to calculate IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase binding.

Conclusion

TL13-22 is a highly selective and potent inhibitor of ALK. Its well-defined, narrow off-target profile makes it an excellent tool for studying the specific consequences of ALK inhibition. The data and methodologies presented in this guide provide a comprehensive overview for researchers utilizing **TL13-22**, enabling more precise experimental design and data interpretation in the ongoing effort to develop novel cancer therapeutics.

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